5-HT₃ Receptor Affinity and Selectivity Profiling
The 6‑chloro regioisomer (SR 57227A free base) exhibits high‑affinity binding to the 5‑HT₃ receptor with an IC₅₀ of 2.8 nM, and it demonstrates pronounced selectivity over 5‑HT₁A, 5‑HT₁B, 5‑HT₁D, 5‑HT₂, and 5‑HT₄ receptors where IC₅₀ values exceed 1,000 nM [1]. In contrast, the 5‑chloro positional isomer is reported to have an IC₅₀ of 710 nM at the human 5‑HT₃AE receptor, a ~250‑fold reduction in affinity [2]. Additionally, the 5‑chloro regioisomer has been identified as a GPR119 ligand with a Ki of 12.3 nM, indicating a complete shift in primary pharmacology [3].
| Evidence Dimension | 5-HT₃ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.8 nM (free base form of the 6‑chloro regioisomer; selectivity vs 5-HT₁A/₁B/₁D/₂/₄ IC₅₀ > 1,000 nM) |
| Comparator Or Baseline | 5‑chloro regioisomer: 5-HT₃AE IC₅₀ = 710 nM; GPR119 Ki = 12.3 nM |
| Quantified Difference | ~250‑fold higher 5‑HT₃ affinity for the 6‑chloro regioisomer; primary target divergence (5‑HT₃ vs GPR119) |
| Conditions | Radioligand binding assays on rat cortical membranes and NG 108-15 cells for 6‑chloro; human 5-HT₃AE expressed in A201 cells (FLIPR assay) for 5‑chloro. |
Why This Matters
Regioisomeric impurity or incorrect procurement of the 5‑chloro analog would introduce a ~250‑fold loss in 5‑HT₃ potency and off‑target GPR119 activity, severely compromising experimental validity in serotonergic studies.
- [1] Cayman Chemical product datasheet: SR 57227A (hydrochloride) – selectivity profile. (Data curated from Bachy et al. 1993 and supplementary profiling.) View Source
- [2] BindingDB entry: IC₅₀ = 710 nM for inhibition of human 5-HT₃AE receptor by 5‑chloro‑N‑(piperidin‑4‑yl)pyridin‑2‑amine. BindingDB BDBM50459885. View Source
- [3] BindingDB / ChEMBL curated activity: 5‑chloro‑N‑(piperidin‑4‑yl)pyridin‑2‑amine GPR119 agonism Ki = 12.3 nM. View Source
